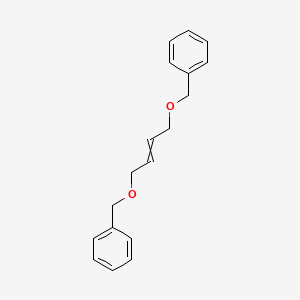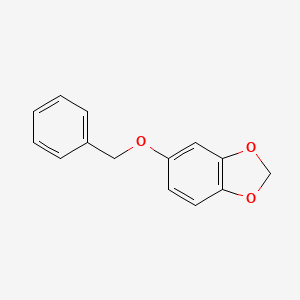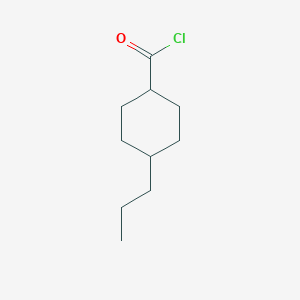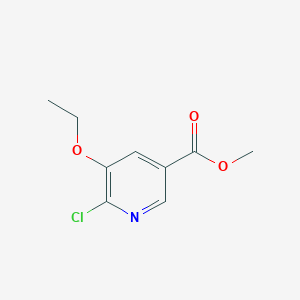
3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 6th position and an ethoxy group at the 5th position on the nicotinate ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester typically involves the esterification of 6-chloro-5-ethoxynicotinic acid. One common method includes the reaction of 6-chloro-5-ethoxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Nucleophilic Substitution: Substituted nicotinates with various functional groups.
Ester Hydrolysis: 6-chloro-5-ethoxynicotinic acid.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use it to study the effects of nicotinic acid derivatives on biological systems, including their potential anti-inflammatory and antioxidant properties.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular interactions depend on the specific context of its application, whether in medicinal chemistry or biological research.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-chloronicotinate: Similar structure but lacks the ethoxy group.
Methyl nicotinate: Lacks both the chlorine and ethoxy groups.
Methyl 6-ethoxynicotinate: Similar but lacks the chlorine atom.
Uniqueness: 3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester is unique due to the presence of both the chlorine and ethoxy groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
915107-32-3 |
|---|---|
Molekularformel |
C9H10ClNO3 |
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
methyl 6-chloro-5-ethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-7-4-6(9(12)13-2)5-11-8(7)10/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
NBTDMWPVPBEQOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(N=CC(=C1)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Hydroxypentan-3-yl)-2-propylphenyl]boronic acid](/img/structure/B8683445.png)


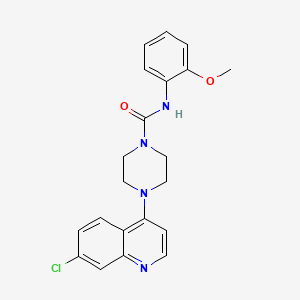
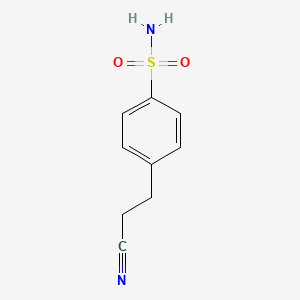
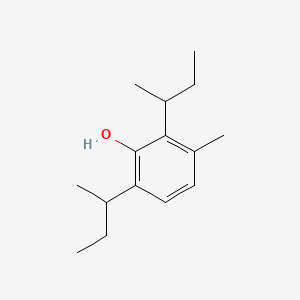
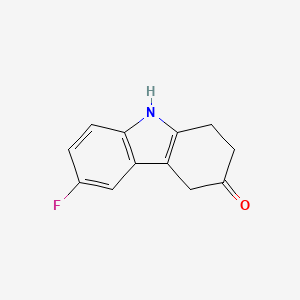
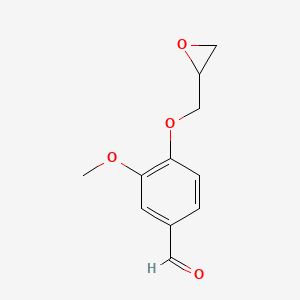

![(S)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8683509.png)
